molecular formula C19H17N3O3S2 B2741770 (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-23-8

(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2741770
CAS RN: 887203-23-8
M. Wt: 399.48
InChI Key: LHEUGMRZQXFZIF-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole is a heterocyclic compound . It’s part of many drugs due to its broad range of biological properties . Triazole, another component of the compound, is a nitrogenous heterocyclic moiety . It’s present in many drug classes due to its versatile biological activities .


Molecular Structure Analysis

The compound contains a benzothiazole ring and a triazole ring. Benzothiazole is a heterocyclic moiety with a five-membered ring containing three carbon, two nitrogen, and four hydrogen atoms . Triazole is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been focused on synthesizing novel compounds utilizing derivatives similar to (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, compounds with thiazole and benzothiazole structures have been synthesized for their potential biological activities. These novel compounds are being explored for their pharmacological potential, including antimicrobial and anticancer activities (Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B., 2010; Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating microbial infections (Kale, M., & Mene, D., 2013; Priya, B., Swamy, S., Tejesvi, M., Basappa, Sarala, G., Gaonkar, S., Naveen, S., Prasad, J. S., & Rangappa, K., 2006).

Anticancer Activity

The synthesis of indapamide derivatives from compounds akin to (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide and their evaluation as anticancer agents has been reported. One particular derivative demonstrated significant pro-apoptotic activity on melanoma cell lines, indicating the potential of these compounds in cancer therapy (Yılmaz, Ö., Turan, S. Ö., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş., 2015).

Enzyme Inhibition

Some derivatives have been investigated for their enzyme inhibition effects, particularly targeting carbonic anhydrases. These studies are crucial for understanding the molecular mechanisms of these compounds and their potential therapeutic applications in conditions where enzyme modulation is beneficial (Ulus, R., Aday, B., Tanc, M., Supuran, C., & Kaya, M., 2016).

properties

IUPAC Name

3,4-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUGMRZQXFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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